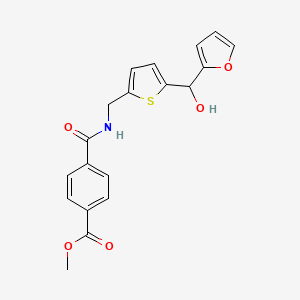

Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a structurally complex compound featuring a benzoate ester core linked to a carbamoyl group, which is further substituted with a thiophene ring modified by a hydroxymethylfuran moiety. Its synthesis likely involves multi-step reactions, such as carbamate formation via coupling reactions (e.g., using methods analogous to those described for related compounds in ).

Properties

IUPAC Name |

methyl 4-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10,17,21H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUGUBLCNBCPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzoate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the benzoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity and Bioactivity: The target compound’s thiophene-furan hybrid structure differentiates it from simpler benzoate derivatives like methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate . In contrast, methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate exhibits acute toxicity (Category 4), suggesting that carbamoyl-thiadiazole derivatives may require careful handling, a consideration relevant to the target compound.

Synthetic Accessibility :

- The synthesis of carbamoyl-linked benzoates often employs coupling reagents (e.g., EDC/HOBt) and deprotection steps (e.g., benzyl ester hydrolysis) , which may apply to the target compound. However, the hydroxymethylfuran-thiophene moiety likely requires specialized protection/deprotection strategies.

Physicochemical Properties: Derivatives with nitro (e.g., 4f in ) or chloro substituents (e.g., compound 23 ) typically exhibit higher melting points and lower solubility compared to non-polar analogs. The target compound’s hydroxymethyl group may improve aqueous solubility relative to purely aromatic analogs.

Biological Relevance :

- While direct data for the target compound are unavailable, structurally related carbamoyl-benzoates (e.g., HDAC ligands ) and thiazole/pyrimidine hybrids (e.g., 4f ) show promise in drug discovery. The thiophene-furan system could mimic natural product scaffolds, enhancing bioactivity.

Biological Activity

Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate, with the CAS number 1795442-28-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure and Composition:

- Molecular Formula: C20H18N2O6S

- Molecular Weight: 414.4 g/mol

- IUPAC Name: Methyl 4-(2-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate

The compound features a complex structure that includes furan and thiophene rings, which are known for their reactivity and biological significance.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Binding: Interaction with cellular receptors can modulate signaling pathways, affecting cell proliferation and apoptosis.

- Antioxidant Activity: The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activities. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.85 | Inhibition of proliferation |

| A549 (lung cancer) | 3.0 | Significant growth inhibition |

These values suggest that the compound is more potent than standard chemotherapeutic agents like 5-Fluorouracil, indicating its potential as a drug candidate for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival.

Study on Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated:

- Inhibition of Cell Growth: The compound significantly reduced the viability of cancer cells in a dose-dependent manner.

- Induction of Apoptosis: Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound.

Antimicrobial Testing

In a separate study focusing on antimicrobial efficacy, this compound was tested against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

These results indicate promising antimicrobial activity, warranting further exploration into its therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate?

The synthesis typically involves multi-step organic reactions, including:

- Carbamoylation : Reacting a furan-thiophene intermediate with 4-(methoxycarbonyl)benzoyl chloride under anhydrous conditions.

- Hydroxymethylation : Introducing the hydroxymethyl group via nucleophilic addition to the furan ring using formaldehyde or its derivatives .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization to achieve >95% purity.

Key parameters include temperature control (50–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents (1:1.2 for carbamoylation steps) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the presence of the furan-thiophene backbone, hydroxymethyl group (δ ~4.5–5.0 ppm), and carbamoyl linkage (δ ~165–170 ppm for carbonyl) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C₁₉H₁₇NO₅S) with <3 ppm error .

Q. What safety precautions are required when handling this compound?

- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure (GHS signal word: "Warning") .

- Protective Measures : Use fume hoods, nitrile gloves, and EN 166-compliant eye protection. Avoid water jets during fire emergencies due to toxic fume risks .

- Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydroxymethylation step?

Comparative studies show that:

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| BF₃·Et₂O | DCM | 72 | 92 |

| p-TsOH | THF | 65 | 88 |

| No catalyst | Toluene | 42 | 78 |

| Using BF₃·Et₂O in dichloromethane (DCM) at 0°C improves regioselectivity and minimizes side reactions (e.g., over-oxidation). Post-reaction quenching with NaHCO₃ is critical . |

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values for enzyme inhibition (e.g., sirtuin-2) may arise from:

Q. What computational methods predict this compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 to assess LogP (~2.1), solubility (LogS ~-3.5), and CYP450 inhibition (CYP3A4: high risk) .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) reveal stable binding to sirtuin-2’s hydrophobic pocket (RMSD <2.0 Å over 100 ns) .

Q. How to design experiments for detecting environmental persistence?

- Soil Mobility : Column leaching tests (OECD 121) with HPLC-UV quantification (LOD: 0.1 ppm) .

- Biodegradation : OECD 301F respirometry to measure CO₂ evolution over 28 days. Preliminary data suggest low mineralization (<20%) .

Methodological Challenges and Solutions

Q. Troubleshooting low crystallinity in X-ray diffraction studies

Q. Addressing discrepancies in NMR spectra

- Dynamic Effects : Rotameric equilibria in the carbamoyl group may split peaks. Variable-temperature NMR (VT-NMR) at 298–343 K clarifies this .

- Impurity Identification : Spiking experiments with synthetic intermediates (e.g., furan-thiophene precursors) identify residual byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.